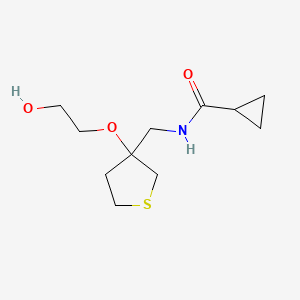
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has garnered significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Affinitychromic Polythiophenes
The research led by Bernier et al. (2002) involved the synthesis of chromic polythiophenes, which could interact with various amine-bearing molecules to yield new polythiophene derivatives. These interactions result in color changes due to modifications in both side-chain and backbone conformations, indicating applications in high-throughput screening and drug discovery without directly relating to drug use or dosage (Bernier et al., 2002).
Methylglyoxal in Food and Organisms
Nemet et al. (2006) discussed the formation of methylglyoxal in foodstuffs and its accumulation in living organisms due to fasting and metabolic disorders. The research highlights the compound's implications in diabetes and neurodegenerative diseases, with a focus on chemical analysis and quantification methods, rather than drug-related aspects (Nemet et al., 2006).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the catalytic reactions of prop-2-ynyl alpha-ketoesters and amides under oxidative carbonylation conditions to produce heterocyclic derivatives. This synthesis process points to potential applications in the development of new materials and chemical sensors, steering clear of pharmacological uses (Bacchi et al., 2005).
Chiral Polythiophene Derivatives
Dong et al. (2016) synthesized chiral polythiophene derivatives for ascorbic acid determination. These findings suggest the use of such materials in biosensing and analytical chemistry applications, without delving into pharmaceutical dosing or side effects (Dong et al., 2016).
Anticancer Drug Design
Sosnovsky et al. (1986) conducted research on the therapeutic indexes of TEPA analogues, aiming for predictive drug design. Although this involves drug development, the focus here is on the synthetic chemistry and design principles rather than direct drug usage or side effects (Sosnovsky et al., 1986).
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . Therefore, the targets of this compound could be diverse, depending on the specific functional groups present in the molecule.
Mode of action
The mode of action of thiophene derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. For example, some thiophene derivatives act as enzyme inhibitors, while others might interact with cell surface receptors or other cellular components .
Biochemical pathways
The compound also contains an indole nucleus, which is found in many biologically active compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, this compound could potentially affect a wide range of biochemical pathways.
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c13-4-5-15-11(3-6-16-8-11)7-12-10(14)9-1-2-9/h9,13H,1-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVLQVXZRLCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)
![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide](/img/structure/B2577599.png)
![(3As,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3,1'-cyclopropane];hydrochloride](/img/structure/B2577601.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)



![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2577611.png)
![3-{4-[Benzyl(ethyl)amino]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2577612.png)